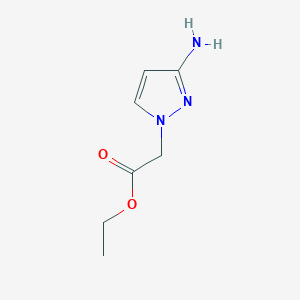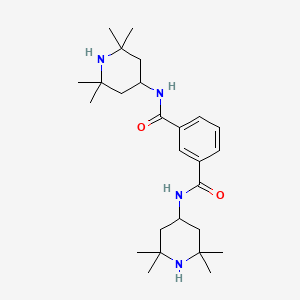
Ethyl-2-(3-Amino-1H-pyrazol-1-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. While the specific compound ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is not directly synthesized or characterized in the provided papers, related pyrazole derivatives and their synthesis methods are extensively discussed.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-component reactions or cyclocondensation processes. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized by reacting specific pyrazole derivatives with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, including DFT, are used to predict and compare with experimental data, providing insights into the electronic properties of the molecules, such as HOMO/LUMO energies .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, annulation, and rearrangement reactions. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involved a 3+2 annulation method . Another study described a novel acid-catalyzed rearrangement in the system involving ethyl acetoacetate . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethyl groups and amino groups can affect these properties. The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging methods . Additionally, the electronic properties, as mentioned earlier, play a significant role in the reactivity and potential applications of these compounds in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthetische Chemie
Ethyl-2-(3-Amino-1H-pyrazol-1-yl)acetat: ist ein wertvolles Zwischenprodukt in der synthetischen Chemie, insbesondere bei der Synthese von Pyrazolderivaten. Diese Derivate sind entscheidend für die Entwicklung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen aufgrund ihrer strukturellen Vielseitigkeit .
Biologische Aktivitäten
Pyrazolderivate zeigen eine breite Palette biologischer Aktivitäten. So haben bestimmte Verbindungen beispielsweise Wirksamkeit gegen Bakterienstämme wie S. aureus und E. coli gezeigt. Dies deutet auf das Potenzial von this compound als Vorläufer bei der Herstellung von antimikrobiellen Mitteln hin .
Antileishmaniale und Antimalaria-Anwendungen
Einige aus this compound synthetisierte Pyrazolderivate haben signifikante antileishmaniale und antimalarische Aktivitäten gezeigt. Diese Ergebnisse deuten auf seine Rolle bei der Entwicklung neuer Behandlungen für Tropenkrankheiten wie Leishmaniose und Malaria hin .
Pflanzenschutzmittel
Die Verbindung wird als Zwischenprodukt bei der Herstellung von Pflanzenschutzmitteln verwendet. Ihre Derivate können so angepasst werden, dass Pestizide und Herbizide entstehen, die zur landwirtschaftlichen Produktivität und zur Schädlingsbekämpfung beitragen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient this compound als Baustein für Verbindungen mit potenziellen therapeutischen Wirkungen. Es ist an der Synthese von Molekülen beteiligt, die möglicherweise entzündungshemmende und schmerzlindernde Eigenschaften besitzen .
Hochtemperaturanwendungen
Die thermische Stabilität von Pyrazolderivaten macht sie für Hochtemperaturanwendungen geeignet. Diese Eigenschaft ist wichtig für Materialien, die unter extremen Bedingungen verwendet werden, z. B. in bestimmten industriellen Prozessen .
Wirkmechanismus
Target of Action
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Compounds containing the pyrazole moiety have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . The compound’s interaction with enzymes such as acetylcholinesterase (AchE) can inhibit its activity, leading to altered nerve impulse transmission . Additionally, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions that are crucial for its biological activity .
Cellular Effects
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate oxidative stress levels by affecting the production of reactive oxygen species (ROS) and lipid peroxides . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and survival. Furthermore, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has been shown to affect the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and altering metabolic pathways . For instance, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and altered nerve impulse transmission . Additionally, the compound’s ability to form hydrogen bonds with other molecules facilitates its binding interactions, enhancing its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its biological activity . Long-term studies have shown that ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, at lower doses, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, the compound can cause adverse effects, including toxicity and altered cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can influence its biological activity . Additionally, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can affect metabolic flux and metabolite levels, impacting cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is essential for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can localize to the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKKCNCVCRTEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895571-89-8 | |
| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)



![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)


